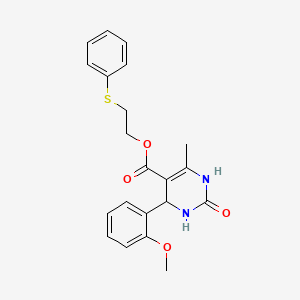![molecular formula C18H19BrClN2O2+ B11702643 2-({4-bromo-2-[(2-chlorophenyl)carbonyl]phenyl}amino)-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B11702643.png)
2-({4-bromo-2-[(2-chlorophenyl)carbonyl]phenyl}amino)-N,N,N-trimethyl-2-oxoethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-2-chlorobenzoic acid with appropriate reagents to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, ({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies .
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development .
Industry
In industrial applications, ({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of ({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-(2-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 2-METHYLBENZOATE: This compound shares a similar core structure but differs in its functional groups and overall reactivity.
tert-Butyl [4-bromo-2-(2-chlorobenzoyl)phenyl]carbamate: Another related compound with variations in its substituents, leading to different chemical properties and applications.
Uniqueness
({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .
Properties
Molecular Formula |
C18H19BrClN2O2+ |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
[2-[4-bromo-2-(2-chlorobenzoyl)anilino]-2-oxoethyl]-trimethylazanium |
InChI |
InChI=1S/C18H18BrClN2O2/c1-22(2,3)11-17(23)21-16-9-8-12(19)10-14(16)18(24)13-6-4-5-7-15(13)20/h4-10H,11H2,1-3H3/p+1 |
InChI Key |
GHNKRRRLBVSGTO-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine](/img/structure/B11702561.png)

![Methyl 3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]propanoate](/img/structure/B11702578.png)
![(5E)-3-(prop-2-en-1-yl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11702582.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11702586.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11702603.png)
![Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11702610.png)
![N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide](/img/structure/B11702621.png)

![(4E)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702628.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11702629.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline)](/img/structure/B11702635.png)

